molecular formula C14H14BrNO4 B14352673 4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole CAS No. 90288-60-1

4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole

Cat. No.: B14352673
CAS No.: 90288-60-1
M. Wt: 340.17 g/mol
InChI Key: JPJZCPYJNLOPAW-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is a complex organic compound that features a bromine atom, a methyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole typically involves multiple steps. One possible synthetic route includes the following steps:

    Formation of the oxirane ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperoxybenzoic acid (mCPBA).

    Oxazole ring formation: This step involves the cyclization of an appropriate precursor, often using a dehydrating agent like phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: mCPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Diols

    Reduction: 3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring can react with nucleophiles in biological molecules, potentially leading to covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole: Lacks the bromine atom, which may affect its reactivity and biological activity.

    4-Bromo-3-methyl-5-({2-[(hydroxy)methoxy]phenoxy}methyl)-1,2-oxazole: Contains a hydroxyl group instead of an oxirane ring, leading to different chemical properties.

Uniqueness

4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole is unique due to the presence of both a bromine atom and an oxirane ring, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

90288-60-1

Molecular Formula

C14H14BrNO4

Molecular Weight

340.17 g/mol

IUPAC Name

4-bromo-3-methyl-5-[[2-(oxiran-2-ylmethoxy)phenoxy]methyl]-1,2-oxazole

InChI

InChI=1S/C14H14BrNO4/c1-9-14(15)13(20-16-9)8-19-12-5-3-2-4-11(12)18-7-10-6-17-10/h2-5,10H,6-8H2,1H3

InChI Key

JPJZCPYJNLOPAW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1Br)COC2=CC=CC=C2OCC3CO3

Origin of Product

United States

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